molecular formula C14H16N4O3S B3011072 Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate CAS No. 2380189-39-7

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B3011072
CAS No.: 2380189-39-7
M. Wt: 320.37
InChI Key: LNXNAHMUAUHQAG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the 5,6-dimethylpyrimidine-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 2-amino-1,3-thiazole to form the amide intermediate. Finally, the ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate is unique due to its combination of a pyrimidine ring, a thiazole ring, and an ethyl ester group.

Properties

IUPAC Name

ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-4-21-11(19)5-10-6-22-14(17-10)18-13(20)12-8(2)9(3)15-7-16-12/h6-7H,4-5H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNAHMUAUHQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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